An In-depth Technical Guide to 5-trans U-46619: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 5-trans U-46619: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and a stereoisomer of the well-characterized thromboxane A2 (TXA2) mimetic, U-46619.[1] While often considered a minor impurity in commercial preparations of U-46619, 5-trans U-46619 itself exhibits biological activity, primarily as an agonist of the thromboxane A2 receptor (TP receptor).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by 5-trans U-46619, making it a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
The chemical identity of 5-trans U-46619 is defined by its specific stereochemistry. Its systematic IUPAC name is (5E)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid. The key distinction from its more prevalent isomer, U-46619, lies in the trans configuration of the double bond at the 5th position of the heptenoic acid chain.
Physicochemical Data
A summary of the key physicochemical properties of 5-trans U-46619 and its parent compound U-46619 is presented below for comparative analysis.
| Property | 5-trans U-46619 | U-46619 |
| CAS Number | 330796-58-2 | 56985-40-1 |
| Molecular Formula | C₂₁H₃₄O₄ | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol | 350.49 g/mol |
| Appearance | Not explicitly specified, likely a solution | Colorless liquid or powder |
| Purity | Typically ≥98% | Typically ≥98% |
| Solubility | Soluble in methyl acetate, DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml) | Soluble in methyl acetate, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml) |
| Storage | Store at -20°C | Store at -20°C |
Biological Activity and Signaling Pathways
As a thromboxane A2 receptor agonist, 5-trans U-46619 mimics the actions of the endogenous ligand, thromboxane A2. Its biological effects are primarily mediated through the activation of TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and cell-type specific, but generally converge on pathways that regulate intracellular calcium levels and the contractility of smooth muscle.
Gq-PLC-Calcium Signaling Pathway
The canonical signaling pathway initiated by the activation of TP receptors involves the coupling to Gq proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This sharp increase in intracellular calcium is a critical event in many cellular responses, including platelet aggregation and smooth muscle contraction.
RhoA/Rho Kinase (ROCK) Signaling Pathway
In addition to the Gq-PLC pathway, TP receptor activation is strongly linked to the RhoA/Rho kinase (ROCK) signaling cascade, particularly in vascular smooth muscle cells. This pathway plays a crucial role in sensitizing the contractile apparatus to calcium. Activated RhoA stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, resulting in enhanced and prolonged smooth muscle contraction, even at sub-maximal calcium concentrations.
Experimental Protocols
The biological effects of 5-trans U-46619 can be investigated using a variety of in vitro and ex vivo experimental models. Given its action as a thromboxane A2 receptor agonist, protocols established for U-46619 are directly applicable.
Vasoconstriction Assay in Isolated Arteries
This assay is used to determine the contractile effect of 5-trans U-46619 on vascular smooth muscle.
Methodology:
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Tissue Preparation: Segments of arteries (e.g., human subcutaneous resistance arteries, rat aorta) are dissected and mounted in a wire myograph system.[2] The myograph measures isometric tension.
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Equilibration: The arterial rings are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
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Viability Check: The viability of the arterial segments is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).
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Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of 5-trans U-46619 are added to the organ bath, and the resulting increase in tension is recorded.[2]
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Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Platelet Aggregation Assay
This assay measures the ability of 5-trans U-46619 to induce the aggregation of platelets.
Methodology:
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Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed.
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Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
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Light Transmission Aggregometry (LTA): The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[3]
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Agonist Addition: A baseline is established, and then 5-trans U-46619 is added to the PRP to induce aggregation.
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Data Recording and Analysis: The change in light transmission over time is recorded, and the maximal aggregation percentage is determined.
Radioligand Binding Assay
This assay is used to determine the binding affinity of 5-trans U-46619 for the TP receptor.
Methodology:
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Membrane Preparation: Cell membranes expressing the TP receptor are prepared from a suitable source (e.g., platelets, transfected cell lines).
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Incubation: The membranes are incubated with a radiolabeled ligand that binds to the TP receptor (e.g., [³H]-U-46619) in the presence of varying concentrations of unlabeled 5-trans U-46619.[4]
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Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[4]
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Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
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Data Analysis: The data are used to construct a competition binding curve, from which the inhibition constant (Ki) of 5-trans U-46619 can be calculated. This value represents the affinity of the compound for the receptor.
Conclusion
5-trans U-46619, while often overlooked as an isomer of U-46619, is a potent thromboxane A2 receptor agonist with significant biological activity. Its ability to activate the Gq-PLC-calcium and RhoA/ROCK signaling pathways makes it a valuable tool for studying the physiological and pathophysiological roles of the thromboxane system. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of this compound in various biological systems. A thorough understanding of the chemical properties and signaling mechanisms of 5-trans U-46619 will undoubtedly contribute to the advancement of research in areas such as cardiovascular disease, thrombosis, and inflammation.
References
- 1. 美国GlpBio - 5-trans U-46619 | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 2. reprocell.com [reprocell.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Characterization of the Prostaglandin H2 Mimic: Binding to the Purified Human Thromboxane A2 Receptor in Solution - PMC [pmc.ncbi.nlm.nih.gov]
